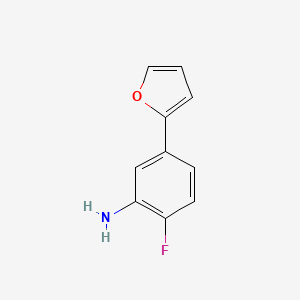

2-Fluoro-5-(furan-2-yl)aniline

Overview

Description

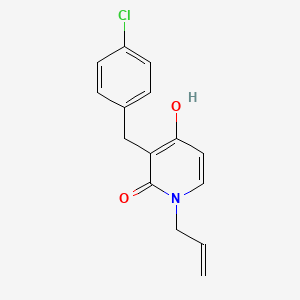

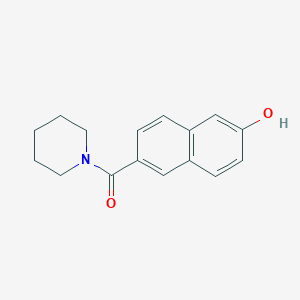

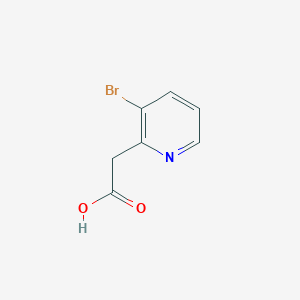

“2-Fluoro-5-(furan-2-yl)aniline” is a chemical compound with the molecular formula C10H8FNO . It is important due to human exposure in manufacturing .

Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which have been developed for specific coupling conditions .

Molecular Structure Analysis

The molecular structure of “this compound” involves a furan ring substituted at the 2-position with an anilide . The character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .

Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key process in the chemical reactions of this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 177.18 . More specific properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Fluorinated Heterocycles

Research has demonstrated the utility of derivatives of "2-Fluoro-5-(furan-2-yl)aniline" in the synthesis of fluorinated heterocyclic compounds, which are of interest due to their potential pharmacological activities. The reaction of N-(5-R-furan-2-ylmethylidene)anilines with difluorocarbene, generated under specific conditions, leads to the formation of 6,6-difluorocyclopropa[b]furo[2,3-c]pyrrol-4(5H)-one and related compounds. These reactions proceed via 1,5-electrocyclization of intermediate azomethine ylides, showcasing the compound's role in constructing complex fluorinated structures (Voznyi, Novikov, & Khlebnikov, 2005).

Electrocyclic Reactions and Fluorinated Systems

The compound's derivatives have been used to study the effects of donor units on the properties of fluorinated acceptor-based systems. Research into donor-acceptor-donor arrays incorporating furan and related heterocycles has revealed insights into the electrochemical and optical properties of these materials, significant for developing advanced electronic and photonic devices (Çakal, Akdag, Cihaner, & Önal, 2021).

Reactivity and Stereoselectivity in Organic Synthesis

The use of "this compound" derivatives in Diels–Alder reactions as dienophiles has been explored to understand the impact of fluorination on reactivity, regioselectivity, and diastereoselectivity. Such studies provide valuable insights into how fluorinated compounds can influence the course of cycloaddition reactions, offering pathways to novel fluorinated organic compounds (Hajduch, Paleta, Kvíčala, & Haufe, 2007).

Development of Electro-Optical Materials

Further research has focused on the synthesis and characterization of hybrid polymers based on furan and fluorene units, where derivatives of "this compound" play a crucial role. These studies aim at understanding the electro-optical properties of polymers, which are essential for applications in displays, sensors, and other electronic devices (Güneş, Cihaner, & Önal, 2013).

Novel Synthetic Pathways

The compound has also been involved in innovative synthetic pathways, such as the Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, highlighting its utility in diversifying the synthesis of complex organic molecules and facilitating the development of new pharmaceuticals and materials (Wu et al., 2021).

Mechanism of Action

The mechanism of action in the Suzuki–Miyaura coupling involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

properties

IUPAC Name |

2-fluoro-5-(furan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSWCGZYIBRVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1441484.png)